molecular formula C16H11Cl2F5N2O2 B11088431 1-(3,4-Dichlorophenyl)-3-[3-(pentafluorophenoxy)propyl]urea

1-(3,4-Dichlorophenyl)-3-[3-(pentafluorophenoxy)propyl]urea

Cat. No.: B11088431
M. Wt: 429.2 g/mol
InChI Key: YVYQDJLBMMRYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-DICHLOROPHENYL)-N’-[3-(2,3,4,5,6-PENTAFLUOROPHENOXY)PROPYL]UREA is a synthetic organic compound characterized by the presence of both dichlorophenyl and pentafluorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-N’-[3-(2,3,4,5,6-PENTAFLUOROPHENOXY)PROPYL]UREA typically involves the reaction of 3,4-dichloroaniline with 3-(2,3,4,5,6-pentafluorophenoxy)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-N’-[3-(2,3,4,5,6-PENTAFLUOROPHENOXY)PROPYL]UREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas or phenols.

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-N’-[3-(2,3,4,5,6-PENTAFLUOROPHENOXY)PROPYL]UREA has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-N’-[3-(2,3,4,5,6-PENTAFLUOROPHENOXY)PROPYL]UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)urea
  • N-(2,3,4,5,6-Pentafluorophenyl)urea
  • N-(3,4-Dichlorophenyl)-N’-phenylurea

Uniqueness

N-(3,4-DICHLOROPHENYL)-N’-[3-(2,3,4,5,6-PENTAFLUOROPHENOXY)PROPYL]UREA is unique due to the combination of dichlorophenyl and pentafluorophenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C16H11Cl2F5N2O2

Molecular Weight

429.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[3-(2,3,4,5,6-pentafluorophenoxy)propyl]urea

InChI

InChI=1S/C16H11Cl2F5N2O2/c17-8-3-2-7(6-9(8)18)25-16(26)24-4-1-5-27-15-13(22)11(20)10(19)12(21)14(15)23/h2-3,6H,1,4-5H2,(H2,24,25,26)

InChI Key

YVYQDJLBMMRYKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCCOC2=C(C(=C(C(=C2F)F)F)F)F)Cl)Cl

Origin of Product

United States

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